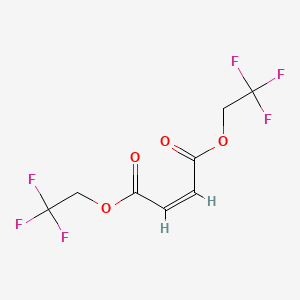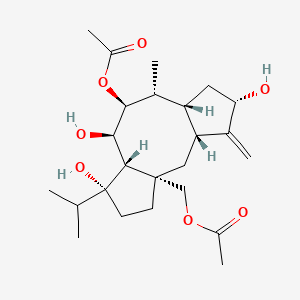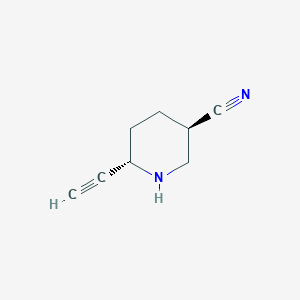
Bis(2,2,2-trifluoroethyl)maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,2-trifluoroethyl)maleate is a chemical compound with the molecular formula C8H6F6O4 and a molecular weight of 280.12 . It is used for research and development purposes .
Synthesis Analysis
Bis(2,2,2-trifluoroethyl)maleate can be synthesized from Fumaryl chloride and 2,2,2-Trifluoroethanol . Other synthesis methods involve the use of rhodium catalysis and the reaction with sulfuric acid at 80℃ for 16 hours .Molecular Structure Analysis
The molecular structure of Bis(2,2,2-trifluoroethyl)maleate consists of a maleate core with two 2,2,2-trifluoroethyl groups attached .Applications De Recherche Scientifique
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: Bis(2,2,2-trifluoroethyl)maleate is utilized as a precursor in the synthesis of H-phosphonates, which are valuable intermediates in organic synthesis. Methods of Application:
- Technical Details: The reaction is carried out under non-inert and additive-free conditions, which simplifies the process. Results Summary: The method enables the efficient production of cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates .
Electrochemistry
Scientific Field
Electrochemistry Application Summary: In the field of electrochemistry, Bis(2,2,2-trifluoroethyl)maleate serves as an electrolyte additive in lithium-ion batteries. Methods of Application:
- Battery Testing: Batteries are subjected to high-temperature and high-voltage conditions to assess performance improvements. Results Summary: The use of Bis(2,2,2-trifluoroethyl)maleate results in remarkable thermal and electrochemical stability, making it suitable for high-stress battery applications .
Materials Science
Scientific Field
Materials Science Application Summary: This compound is applied in the development of advanced materials, such as reducing self-discharge in lithium-sulfur cells. Methods of Application:
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
bis(2,2,2-trifluoroethyl) (Z)-but-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDZFZLDVZRCF-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(F)(F)F)OC(=O)/C=C\C(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl)maleate | |
CAS RN |
116401-64-0 |
Source


|
| Record name | 116401-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)
![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)
